![molecular formula C9H8F2O B063624 1-(2,4-Difluoro-5-methylphenyl)ethanone CAS No. 177211-27-7](/img/structure/B63624.png)
1-(2,4-Difluoro-5-methylphenyl)ethanone
Overview
Description
1-(2,4-Difluoro-5-methylphenyl)ethanone, also known as DMF-DMA, is a synthetic compound that belongs to the family of ketones. It is used in various scientific research applications due to its unique properties and mechanism of action.
Mechanism Of Action
The mechanism of action of 1-(2,4-Difluoro-5-methylphenyl)ethanone is not well understood. However, it is believed to act as an inhibitor of certain enzymes and proteins in the body. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. It has also been shown to inhibit the activity of certain ion channels in the body.
Biochemical and Physiological Effects:
1-(2,4-Difluoro-5-methylphenyl)ethanone has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its antidepressant properties. It has also been shown to have anticonvulsant and analgesic properties. Additionally, it has been shown to have anti-inflammatory properties and may be useful in the treatment of various inflammatory diseases.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 1-(2,4-Difluoro-5-methylphenyl)ethanone in lab experiments is its high purity and stability. It is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using this compound is its potential toxicity. It should be handled with care and proper safety precautions should be taken.
Future Directions
There are several future directions for the use of 1-(2,4-Difluoro-5-methylphenyl)ethanone in scientific research. One area of interest is its potential use as a therapeutic agent for various neurological and psychiatric disorders. Another area of interest is its use in the development of new catalysts and materials. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of this compound.
Synthesis Methods
The synthesis of 1-(2,4-Difluoro-5-methylphenyl)ethanone involves the reaction of 2,4-difluoroacetophenone with dimethylamine in the presence of a reducing agent such as sodium borohydride. The reaction takes place under mild conditions and yields a high purity product.
Scientific Research Applications
1-(2,4-Difluoro-5-methylphenyl)ethanone has a wide range of scientific research applications. It is commonly used in the synthesis of pharmaceuticals, agrochemicals, and materials science. It is also used as a reagent in analytical chemistry for the detection of various compounds. Additionally, it is used in the development of new catalysts and as a building block in the synthesis of complex organic molecules.
properties
IUPAC Name |
1-(2,4-difluoro-5-methylphenyl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O/c1-5-3-7(6(2)12)9(11)4-8(5)10/h3-4H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUWOUTWVUKRWGY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)F)C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401281584 | |
Record name | 1-(2,4-Difluoro-5-methylphenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401281584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.16 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Difluoro-5-methylphenyl)ethanone | |
CAS RN |
177211-27-7 | |
Record name | 1-(2,4-Difluoro-5-methylphenyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=177211-27-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2,4-Difluoro-5-methylphenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401281584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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